molecular formula C13H14ClNO5S B2802297 5-chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methoxybenzenesulfonamide CAS No. 1396857-30-9

5-chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methoxybenzenesulfonamide

Cat. No.: B2802297
CAS No.: 1396857-30-9
M. Wt: 331.77
InChI Key: GCVFDJAGAJNDHY-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methoxybenzenesulfonamide ( 1396857-30-9) is a chemical compound offered for research and development purposes. It has a molecular formula of C13H14ClNO5S and a molecular weight of 331.77 g/mol . As a benzenesulfonamide derivative incorporating a furan moiety, this compound belongs to a class of molecules that are of significant interest in medicinal and organic chemistry research. The specific biological activity, applications, and mechanism of action for this compound are areas for scientific investigation and are not yet fully characterized. Researchers can utilize this compound as a building block or intermediate in the synthesis of more complex molecules, or for screening in various biological assays. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-chloro-N-[2-(furan-3-yl)-2-hydroxyethyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO5S/c1-19-12-3-2-10(14)6-13(12)21(17,18)15-7-11(16)9-4-5-20-8-9/h2-6,8,11,15-16H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVFDJAGAJNDHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methoxybenzenesulfonamide is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological effects, including its potential as an anticancer agent, antimicrobial properties, and mechanisms of action.

  • Molecular Formula : C17H16ClN1O5S1
  • Molecular Weight : 413.89 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of benzo[b]furan, which share structural similarities, have shown promising results against various cancer cell lines.

  • Mechanism of Action :
    • Compounds like flavonols have demonstrated the ability to induce apoptosis in cancer cells through mitochondrial pathways and caspase activation . This suggests that this compound may also exert similar effects.
  • Case Studies :
    • A study on flavonol derivatives indicated that certain compounds exhibited IC50 values lower than established anticancer drugs, suggesting high potency . While specific data for this compound is limited, its structural analogs provide a basis for further investigation.

Antimicrobial Activity

The compound's sulfonamide group is known for its antimicrobial properties, particularly against bacterial strains. Sulfonamides work by inhibiting bacterial folic acid synthesis, a critical pathway for bacterial growth.

  • In Vitro Studies :
    • Research has shown that sulfonamide derivatives can effectively inhibit the growth of various pathogens, including Staphylococcus aureus and Escherichia coli . The presence of the furan moiety may enhance this activity through synergistic effects.

Data Table: Biological Activity Summary

Activity TypeCompound EffectReference
AnticancerInduces apoptosis in A549 cells
AntimicrobialInhibits growth of E. coli and S. aureus
MechanismCaspase activation and mitochondrial pathway involvement

Conclusion and Future Directions

The biological activity of this compound presents a promising area for future research. Its potential as an anticancer and antimicrobial agent warrants further investigation through:

  • In Vivo Studies : To assess the efficacy and safety of the compound in living organisms.
  • Structural Modifications : To optimize its biological activity and reduce potential side effects.
  • Mechanistic Studies : To elucidate the pathways through which it exerts its effects, particularly in cancer cells.

Comparison with Similar Compounds

Table 1. Structural Comparison of Sulfonamide Derivatives

Compound Name Substituents on Sulfonamide Nitrogen Core Modifications Key Structural Differences Reference
Target Compound 2-(Furan-3-yl)-2-hydroxyethyl 5-chloro, 2-methoxy Furan + hydroxyl group -
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide None (parent structure) 5-chloro, 2-methoxy Lacks nitrogen substituent
Tamsulosin Hydrochloride 2-(2-Ethoxyphenoxy)ethylamino propyl 2-methoxy Bulky ethoxyphenoxy groups
5-Chloro-N-(4-chlorobenzyl)-... benzenesulfonamide 4-Chlorobenzyl + (2-hydroxyethyl)(methyl)amino 5-chloro, 2-methoxy Chlorobenzyl + methylamino group
N-[5-Chloro-2-({[3-(difluoromethoxy)phenyl]sulfonyl}amino)phenyl]-1-benzofuran-2-sulfonamide Benzofuran-2-sulfonamide + difluoromethoxy Complex aryl substitutions Difluoromethoxy + benzofuran
5-Chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide 2-Phenylethyl 4-methyl Phenylethyl substituent

Key Observations :

  • The hydroxyethyl chain may improve water solubility compared to non-polar substituents (e.g., phenylethyl in ).

Physicochemical Properties

Table 2. Physicochemical Comparison

Compound Name Molecular Weight (g/mol) Solubility pKa (Sulfonamide) Reference
Target Compound ~370 (estimated) Moderate (hydroxyl enhances H2O) ~8–10 (estimated) -
Tamsulosin Hydrochloride 444.98 Sparingly soluble in water 8.37, 10.23
5-Chloro-N-(4-chlorobenzyl)-... benzenesulfonamide ~420 (estimated) Low (chlorobenzyl reduces H2O) N/A
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide 297.75 Low (no polar substituents) ~10 (estimated)

Key Observations :

  • The hydroxyl group in the target compound likely enhances aqueous solubility compared to Tamsulosin (sparingly soluble) and chlorobenzyl analogs .
  • The pKa of the sulfonamide group (~8–10) aligns with typical sulfonamides, facilitating ionization at physiological pH .

Key Observations :

  • The target compound’s furan moiety may enhance antimicrobial activity, as seen in oxadiazole derivatives , though direct evidence is lacking.
  • Unlike Tamsulosin, which targets α1-adrenergic receptors , the target compound’s smaller substituents may favor broader enzyme inhibition.

Q & A

Basic Research Questions

Key Functional Groups and Reactivity Q: What are the key functional groups in 5-chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methoxybenzenesulfonamide, and how do they influence its chemical reactivity? A: The compound features:

  • A chloro group at the 5-position of the benzene ring, which can undergo nucleophilic substitution (e.g., with amines or thiols).
  • A methoxy group at the 2-position of the benzene ring, providing electron-donating effects that stabilize electrophilic substitution.
  • A sulfonamide group , enabling hydrogen bonding and interactions with biological targets.
  • A furan-3-yl moiety, contributing π-π stacking potential and metabolic instability due to its heteroaromatic nature.
  • A hydroxyethyl group , enhancing solubility and enabling derivatization (e.g., esterification).
    These groups collectively influence reactivity in nucleophilic substitution (chloro), oxidation (hydroxyethyl), and acid-base interactions (sulfonamide) .

Standard Synthetic Routes Q: What are the established synthetic routes for this compound? A: A typical multi-step synthesis involves:

Intermediate Formation : Reacting 2-methoxybenzenesulfonyl chloride with 2-amino-2-(furan-3-yl)ethanol under basic conditions (e.g., triethylamine in dichloromethane).

Chlorination : Treating the intermediate with thionyl chloride (SOCl₂) to introduce the chloro group.

Purification : Column chromatography (silica gel, ethyl acetate/hexane) to isolate the final product.
Key challenges include controlling regioselectivity during chlorination and minimizing byproducts in the sulfonamide coupling step .

Initial Biological Screening Assays Q: What in vitro assays are recommended for preliminary biological evaluation? A: Prioritize assays based on structural analogs:

  • Enzyme Inhibition : Test against kinases or sulfotransferases due to sulfonamide’s affinity for enzyme active sites.
  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Solubility and Stability : HPLC-based pharmacokinetic profiling in simulated physiological conditions.
    Reference structurally similar compounds in and for assay design .

Advanced Research Questions

Optimizing Coupling Reaction Yield Q: How can reaction conditions be optimized for higher yield in the final sulfonamide coupling step? A: Critical parameters include:

  • Catalyst : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with HOBt to activate carboxylic acids.
  • Solvent : Polar aprotic solvents (DMF or DMSO) improve nucleophilicity.
  • Temperature : Maintain 0–5°C to suppress side reactions.
  • Stoichiometry : A 1.2:1 molar ratio of amine to sulfonyl chloride ensures complete conversion.
    Continuous flow reactors (as in ) enhance mixing and heat transfer for scalability .

Resolving Structural Ambiguities Q: What analytical techniques are critical for confirming structural integrity? A: Use a combination of:

  • NMR : 1^1H/13^13C NMR to verify substitution patterns (e.g., methoxy at δ 3.8–4.0 ppm).
  • HRMS : Confirm molecular formula (e.g., C₁₃H₁₅ClNO₅S).
  • X-ray Crystallography : Resolve stereochemistry (as demonstrated for analogs in ).
  • IR Spectroscopy : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and hydroxyl O-H (~3300 cm⁻¹) .

Addressing Data Contradictions Q: How should researchers address discrepancies in reported biological activity data? A: Conduct a meta-analysis with attention to:

  • Structural Variants : Compare substituent effects (e.g., methoxy vs. ethoxy in ).
  • Assay Conditions : Control for pH, serum proteins, and solvent (DMSO concentration).
  • Statistical Power : Ensure n ≥ 3 replicates and use ANOVA for significance testing.
    For example, conflicting cytotoxicity data may arise from differences in cell line sensitivity or compound purity .

Methodological Recommendations

  • Synthetic Challenges : Prioritize protecting groups (e.g., TBS for hydroxyl) during multi-step synthesis to prevent side reactions .
  • Data Reproducibility : Deposit raw spectral data in public repositories (e.g., PubChem) for peer validation .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes with COX-2 or EGFR targets, leveraging furan’s π-stacking potential .

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